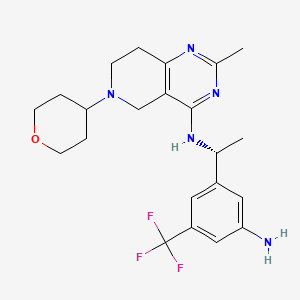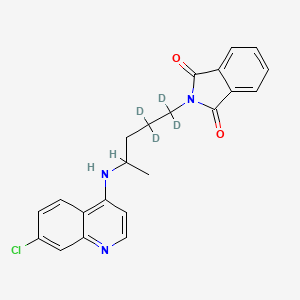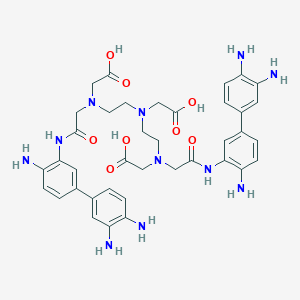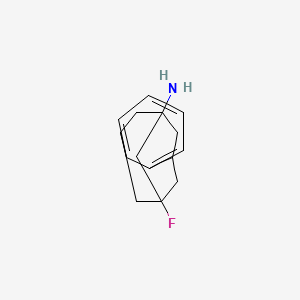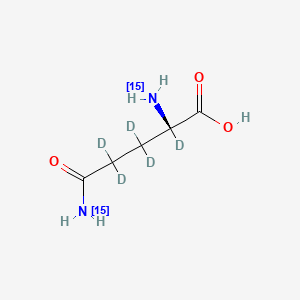
Chk1-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chk1-IN-4 is a potent inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response and cell cycle regulation. This compound has shown significant potential in cancer therapy by sensitizing tumor cells to DNA-damaging agents and inducing cell cycle arrest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chk1-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and condensation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Chk1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound, leading to the formation of analogs with altered activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological profiles and are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chk1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Chk1 in DNA damage response and cell cycle regulation.
Biology: Employed in cell biology research to investigate the effects of Chk1 inhibition on cell proliferation, apoptosis, and DNA repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents to enhance their efficacy.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery and development .
Wirkmechanismus
Chk1-IN-4 exerts its effects by inhibiting the activity of Chk1, a key regulator of the DNA damage response. Chk1 is activated in response to DNA damage and phosphorylates various substrates involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting Chk1, this compound prevents the activation of these pathways, leading to the accumulation of DNA damage and cell death in tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Chk1-IN-4 include other Chk1 inhibitors such as:
SAR-020106: A potent and selective isoquinoline Chk1 inhibitor.
LY2603618: Another Chk1 inhibitor with similar mechanisms of action.
UCN-01: A non-selective Chk1 inhibitor with broader kinase inhibition .
Uniqueness
This compound is unique due to its high potency and selectivity for Chk1. It has shown superior efficacy in preclinical studies compared to other Chk1 inhibitors, making it a promising candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C18H18BrN7O2 |
|---|---|
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
5-[[5-[2-(3-aminopropoxy)-4-bromo-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H18BrN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26) |
InChI-Schlüssel |
LWOYEDQROLTYBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)Br)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


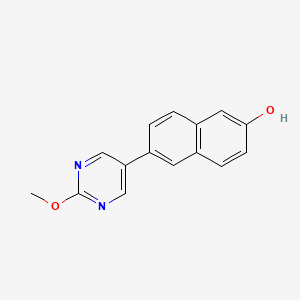
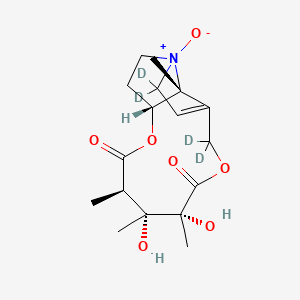
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)

